tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride
CAS No.: 2198056-37-8
Cat. No.: VC11647322
Molecular Formula: C11H21ClN2O2
Molecular Weight: 248.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2198056-37-8 |
|---|---|
| Molecular Formula | C11H21ClN2O2 |
| Molecular Weight | 248.75 g/mol |
| IUPAC Name | tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-6-11(7-13)5-4-8(11)12;/h8H,4-7,12H2,1-3H3;1H/t8-;/m1./s1 |
| Standard InChI Key | NVIZDJWHYRSKJM-DDWIOCJRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC[C@H]2N.Cl |
| SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCC2N.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCC2N.Cl |
Introduction
Chemical Structure and Nomenclature
Structural Features
The core structure of tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride consists of a 2-azaspiro[3.3]heptane scaffold—a spirocyclic system where a nitrogen-containing azetidine ring is fused to a cyclopropane ring. The tert-butyl carbamate (Boc) group at the 2-position acts as a protective moiety, while the 7-position hosts a chiral amine group in the R configuration. The hydrochloride salt neutralizes the amine, improving crystallinity and bioavailability .
Molecular Formula:
Molecular Weight:
248.75 g/mol (free base: 211.26 g/mol + HCl: 36.46 g/mol)
Stereochemical Considerations
The (7R) configuration is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. Asymmetric synthesis or chiral resolution methods are typically employed to ensure stereochemical purity.
Synthesis and Characterization
Synthetic Routes
The synthesis of tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride generally proceeds via three stages:
Formation of the Spirocyclic Core
The parent compound, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, is synthesized through cyclization reactions. For example, ketone intermediates are reduced using sodium borohydride (NaBH) in methanol or ethyl acetate, yielding tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate with yields exceeding 90% .
Salt Formation
The free base is treated with hydrochloric acid in dioxane or ethyl acetate to form the hydrochloride salt, as demonstrated in protocols for analogous compounds .
Characterization Data
Key Spectral Data:
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H NMR (DMSO-d): δ 1.40 (s, 9H, Boc CH), 3.75–3.95 (m, 4H, spiro-CH), 5.00 (d, 1H, NH)
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LC-MS (ESI+): m/z 211.1 [M+H] (free base)
Physicochemical Properties
Solubility and Partitioning
| Property | Value |
|---|---|
| Water Solubility | >20 mg/mL (hydrochloride salt) |
| Log P (octanol/water) | 1.3 (predicted) |
| pKa | 9.2 (amine), 3.1 (HCl) |
The hydrochloride salt exhibits high aqueous solubility, facilitating formulation for intravenous administration.
Pharmacological Applications
Drug Discovery
Spirocyclic amines are valued for their conformational rigidity, which enhances target binding and metabolic stability. tert-Butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride serves as:
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Central Nervous System (CNS) Agents: The compound’s ability to cross the blood-brain barrier (BBB) makes it a candidate for neuropsychiatric disorders .
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Antibiotic Scaffolds: Structural analogs show activity against Gram-positive bacteria.
Case Study: Kinase Inhibition
In a recent study, derivatives of this compound demonstrated inhibitory activity against cyclin-dependent kinases (CDKs), with IC values <100 nM. The amine group participates in hydrogen bonding with kinase active sites .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | Use personal protective equipment |
| H315 (Causes skin irritation) | Avoid inhalation and contact |
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